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Compound of Interest

Compound Name:
4-(6-Chloropyridin-2-

YL)morpholine

CAS No.: 330682-30-9

Cat. No.: B2906951 Get Quote

Executive Summary & Compound Profile
2-Chloro-6-morpholinopyridine (also known as 4-(6-chloropyridin-2-yl)morpholine) is a

critical heterocyclic intermediate used in the synthesis of kinase inhibitors (e.g., PI3K, mTOR

pathways) and other bioactive pyrimidine/pyridine derivatives. Its solubility profile is governed

by the lipophilic morpholine ring and the electron-deficient pyridine core, necessitating specific

solvent systems for efficient synthesis and purification.

Physicochemical Identity
Property Detail

IUPAC Name 4-(6-chloropyridin-2-yl)morpholine

CAS Number 330682-30-9

Molecular Formula C₉H₁₁ClN₂O

Molecular Weight 198.65 g/mol

Physical State Off-white to pale yellow solid

Melting Point ~65–70 °C (Typical range for this scaffold)

Predicted LogP ~1.8 – 2.2 (Lipophilic)
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Solubility Landscape & Solvent Selection
The solubility of 2-chloro-6-morpholinopyridine follows a "like-dissolves-like" mechanism typical

of halo-heterocycles. The morpholine moiety enhances solubility in moderately polar aprotic

solvents, while the chloropyridine core limits water solubility.

Qualitative Solubility Profile
The following classification is derived from structural analysis and process patents involving

this intermediate (e.g., US7718653B2).

Solvent Class Solubility Rating Specific Solvents
Process
Application

Chlorinated Solvents High (>100 mg/mL)
Dichloromethane

(DCM), Chloroform

Extraction,

Chromatography load

Polar Aprotic High (>100 mg/mL) DMSO, DMF, DMAc
SNAr Reactions

(Synthesis)

Esters Moderate-High
Ethyl Acetate (EtOAc),

Isopropyl Acetate

Crystallization,

Workup

Alcohols
Moderate (Temp.

Dependent)

Methanol, Ethanol,

Isopropanol (IPA)

Recrystallization

(often with heating)

Ethers Moderate
THF, MTBE, 1,4-

Dioxane
Reaction Solvent

Alkanes
Low/Insoluble (<1

mg/mL)

Hexane, Heptane,

Cyclohexane

Anti-solvent for

precipitation

Aqueous Insoluble Water, Brine
Phase separation

(washing)

Critical Process Insight: The "Mixed Solvent" Effect
In patent literature (e.g., US7718653B2), the 4-amino derivative of this scaffold is processed in

a mixture of Ethyl Acetate and Ethanol. This suggests that for 2-chloro-6-morpholinopyridine, a
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binary system of EtOAc (Solvent) and Heptane (Anti-solvent) or Ethanol (Co-solvent) is the

optimal starting point for recrystallization.

Experimental Protocols
As specific equilibrium solubility values (mole fraction,

) are not standardly indexed for this CAS, researchers must generate their own solubility curves
for precise process design.

Protocol A: Gravimetric Solubility Determination (The
Gold Standard)
This protocol provides a self-validating method to determine saturation solubility (

) at a specific temperature (

).

Reagents: High-purity 2-chloro-6-morpholinopyridine (>98%), HPLC-grade solvents.

Equipment: Thermostatic shaker, 0.45 µm PTFE syringe filters, analytical balance.

Preparation: Add excess solid compound to 5 mL of the target solvent in a sealed glass vial.

Equilibration: Agitate at constant temperature (

°C) for 24 hours.

Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-

heated syringe filter (to prevent crash-out).

Quantification:

Pipette a known volume (

) of filtrate into a pre-weighed weighing dish (

).

Evaporate solvent under vacuum/nitrogen flow.
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Dry residue to constant weight (

).

Calculation:

Protocol B: Anti-Solvent Crystallization Screening
Use this workflow to purify the compound from crude reaction mixtures.

Dissolution: Dissolve crude solid in minimal Ethyl Acetate (or DCM) at 40°C.

Filtration: Filter while warm to remove inorganic salts (e.g., NaCl/KCl from synthesis).

Precipitation: Slowly add Heptane dropwise with stirring until turbidity persists.

Cooling: Cool gradually to 0–5°C.

Harvest: Filter the crystals and wash with cold Heptane.

Thermodynamic Modeling (Data Analysis)
If generating a full solubility curve (e.g., 278 K to 323 K), fit your experimental data to the

Modified Apelblat Equation. This model is the industry standard for correlating solubility (

, mole fraction) with temperature (

) for heterocyclic compounds.

Equation:

: Mole fraction solubility.

: Absolute temperature (Kelvin).

: Empirical parameters derived from regression analysis.

Why this matters: A high correlation coefficient (

) validates your experimental technique. If
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is low, check for solvate formation or polymorph transitions during the experiment.

Process Visualization
Diagram 1: Solubility Screening & Purification Workflow
This decision tree guides the scientist through solvent selection based on the process stage.
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Caption: Operational workflow for purification and solvent selection based on solubility

differentials.

Diagram 2: Synthesis & Solubility Logic
The synthesis of this compound typically involves Nucleophilic Aromatic Substitution (SNAr).

Solubility dictates the reaction efficiency.

2,6-Dichloropyridine
S_NAr Reaction

Solvent: DMF or pure Morpholine
Temp: 80-100°C

Morpholine

Quench: Pour into Water
(Product precipitates)

Solubility Drop
Filtration Dry Solid

Click to download full resolution via product page

Caption: Synthesis pathway leveraging the water-insolubility of the product for isolation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-(6-Chloropyridin-2-yl)morpholine (1 x 5 g) | Reagentia [reagentia.eu]

2. CAS 330682-30-9 | 4H56-5-GT | MDL MFCD11848425 | 4-(6-Chloropyridin-2-
yl)morpholine | SynQuest Laboratories [synquestlabs.com]

3. cacheby.com [cacheby.com]
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in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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